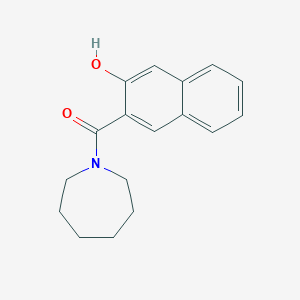

3-(1-azepanylcarbonyl)-2-naphthol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthol derivatives are a significant class of organic compounds with broad applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The structural uniqueness of naphthols, including the 1-naphthol and 2-naphthol variants, provides a versatile platform for developing novel compounds with desired physical and chemical properties.

Synthesis Analysis

The synthesis of naphthol derivatives often involves innovative methods to introduce functional groups at specific positions on the naphthol scaffold. One approach includes the electrochemical synthesis of highly functionalized 1-naphthols using alkynes and 1,3-dicarbonyl compounds by a C-centered radical cyclization (Mu-Xue He et al., 2019). Another method reported the synthesis of functionalized benzoindolines via AgOTf-catalyzed dehydrative [3+2] annulation of aziridines with 2-naphthols (Trinadh Kaicharla et al., 2017).

Molecular Structure Analysis

The molecular structure of naphthol derivatives is pivotal for their reactivity and properties. Studies on azo and imine functionalized 2-naphthols revealed their potential as supramolecular gelators, demonstrating the significance of molecular structure in defining the chemical behavior and applications of these compounds (A. Panja & K. Ghosh, 2018).

Chemical Reactions and Properties

Naphthol derivatives participate in various chemical reactions, contributing to their diverse applications. The catalyzed reaction of 2-naphthols with aryl isothiocyanates, for instance, allows access to 2-iminonaphtho-1,3-oxathioles, highlighting the chemical versatility of naphthol derivatives (T. Nguyen & P. Retailleau, 2022).

Physical Properties Analysis

The physical properties of naphthol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. For example, the crystal and molecular structure determination of azo-naphthols provided insights into intramolecular proton transfer, essential for understanding the physical properties of these compounds (A. Olivieri et al., 1989).

Chemical Properties Analysis

The chemical properties of naphthol derivatives, including reactivity, stability, and the ability to form complexes with metals, are foundational to their utility in synthesis and as analytical reagents. The synthesis and analytical applications of 1-(1,2,4-triazoly 1-3-azo)-2-naphthol, forming colored complexes with metal ions, exemplify the chemical properties analysis of naphthol derivatives (J. Cacho & C. Nerín, 1981).

Eigenschaften

IUPAC Name |

azepan-1-yl-(3-hydroxynaphthalen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c19-16-12-14-8-4-3-7-13(14)11-15(16)17(20)18-9-5-1-2-6-10-18/h3-4,7-8,11-12,19H,1-2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFYKNPYWRESDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5106099.png)

![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)

![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)

![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)

![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)